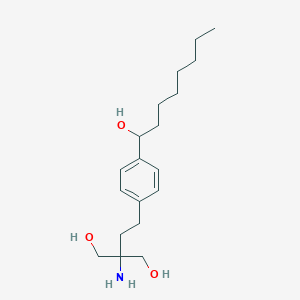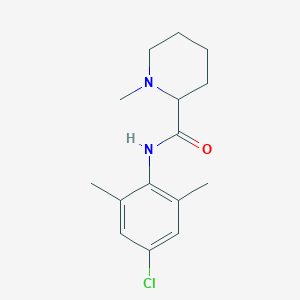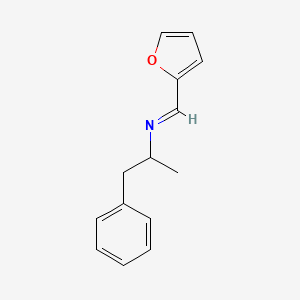
Trifluorovinyl radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The trifluorovinyl radical is a highly reactive chemical species with the molecular formula C₂F₃ . It is characterized by the presence of three fluorine atoms attached to a vinyl group, making it a fluorinated derivative of the vinyl radical.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trifluorovinyl radicals typically involves the use of perfluorinated precursors. One common method is the dissociation of trifluorovinyl ethers under specific conditions. For example, trifluorovinyl methyl, ethyl, isopropyl, and tert-butyl ethers can be synthesized and then polymerized using free-radical initiators . The reaction conditions often involve high temperatures and the presence of radical initiators to facilitate the formation of the trifluorovinyl radical.
Industrial Production Methods: Industrial production of trifluorovinyl radicals is less common due to their high reactivity and instability. they can be generated in situ during the polymerization processes of trifluorovinyl ethers. The use of specialized equipment and controlled environments is essential to manage the reactivity and ensure safety during production .
Analyse Chemischer Reaktionen
Types of Reactions: The trifluorovinyl radical undergoes various types of chemical reactions, including:
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Substitution Reactions: The radical can participate in substitution reactions, replacing hydrogen atoms in hydrocarbons.
Polymerization: It can initiate polymerization reactions, particularly with other vinyl compounds, leading to the formation of copolymers
Common Reagents and Conditions: Common reagents used in reactions with trifluorovinyl radicals include ethyl vinyl ether, vinyl acetate, and other vinyl compounds. The reactions typically require radical initiators and may be conducted in aqueous or organic solvents under controlled temperatures .
Major Products: The major products formed from reactions involving trifluorovinyl radicals are often copolymers with enhanced chemical resistance and thermal stability. These copolymers have applications in various industries, including coatings, elastomers, and membranes .
Wissenschaftliche Forschungsanwendungen
Trifluorovinyl radicals have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of trifluorovinyl radicals involves their high reactivity, which allows them to participate in various radical-mediated reactions. The radicals can undergo addition, substitution, and polymerization reactions, often involving the abstraction of hydrogen atoms or the formation of new carbon-carbon bonds. The presence of fluorine atoms enhances the stability of the radical and influences its reactivity .
Vergleich Mit ähnlichen Verbindungen
Vinyl Radical (C₂H₃): The non-fluorinated counterpart of the trifluorovinyl radical, with different reactivity and stability.
Difluorovinyl Radical (C₂F₂H): A partially fluorinated vinyl radical with intermediate properties between the vinyl and trifluorovinyl radicals.
Perfluorovinyl Radical (C₂F₄): A fully fluorinated vinyl radical with even higher stability and reactivity compared to the this compound.
Uniqueness: The this compound is unique due to its balance of reactivity and stability provided by the three fluorine atoms. This makes it particularly useful in the synthesis of high-performance materials and specialized polymers .
Eigenschaften
CAS-Nummer |
4605-17-8 |
|---|---|
Molekularformel |
C2F3 |
Molekulargewicht |
81.02 g/mol |
InChI |
InChI=1S/C2F3/c3-1-2(4)5 |
InChI-Schlüssel |
MHNPWFZIRJMRKC-UHFFFAOYSA-N |
Kanonische SMILES |
[C](=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



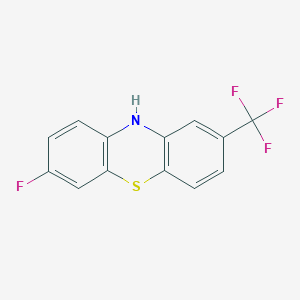
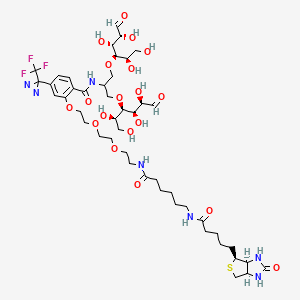
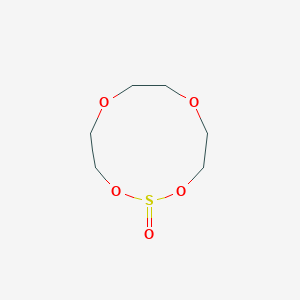
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
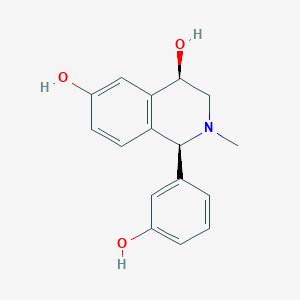
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)



![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
